molecular formula C24H18N2O3 B214823 N-{4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]phenyl}-2-furamide

N-{4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]phenyl}-2-furamide

Cat. No.: B214823
M. Wt: 382.4 g/mol
InChI Key: LNXWMBLJTVNCDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]phenyl}-2-furamide is a complex organic compound with the molecular formula C24H18N2O3 and a molecular weight of 382.4 g/mol This compound is characterized by the presence of a furan ring, a biphenyl group, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]phenyl}-2-furamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Biphenyl-4-ylcarbonyl Chloride: Biphenyl is reacted with thionyl chloride to form biphenyl-4-ylcarbonyl chloride.

    Amidation Reaction: The biphenyl-4-ylcarbonyl chloride is then reacted with 4-aminophenylfuran-2-carboxamide in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]phenyl}-2-furamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The biphenyl group can be reduced to form cyclohexyl derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Cyclohexyl derivatives.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

N-{4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]phenyl}-2-furamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-{4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]phenyl}-2-furamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cellular pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(biphenyl-4-ylcarbonyl)amino]phenyl}thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-{4-[(biphenyl-4-ylcarbonyl)amino]phenyl}pyrrole-2-carboxamide: Contains a pyrrole ring instead of a furan ring.

Uniqueness

N-{4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]phenyl}-2-furamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The furan ring is known for its reactivity and ability to participate in various chemical reactions, making this compound versatile for different applications.

Properties

Molecular Formula

C24H18N2O3

Molecular Weight

382.4 g/mol

IUPAC Name

N-[4-[(4-phenylbenzoyl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C24H18N2O3/c27-23(19-10-8-18(9-11-19)17-5-2-1-3-6-17)25-20-12-14-21(15-13-20)26-24(28)22-7-4-16-29-22/h1-16H,(H,25,27)(H,26,28)

InChI Key

LNXWMBLJTVNCDA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4

Origin of Product

United States

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